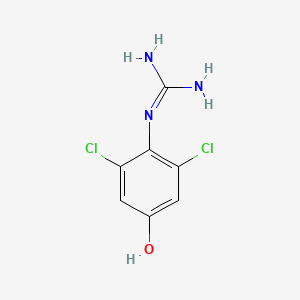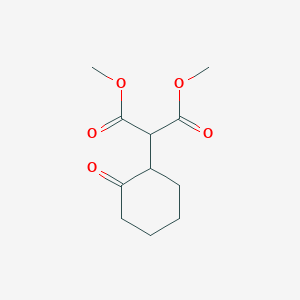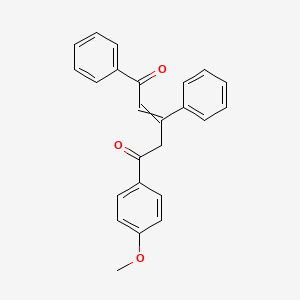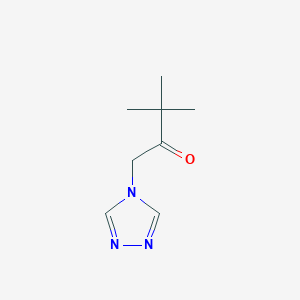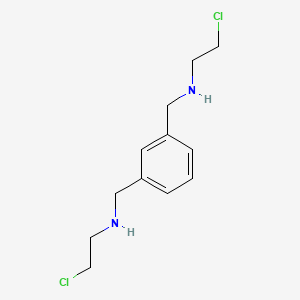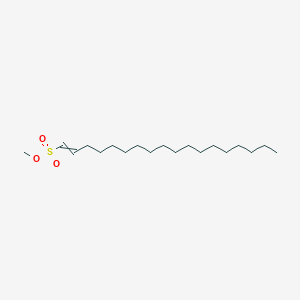
(1Z)-2-Methyl-1-(2-phenylpropylidene)piperidin-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1Z)-2-Methyl-1-(2-phenylpropylidene)piperidin-1-ium chloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-2-Methyl-1-(2-phenylpropylidene)piperidin-1-ium chloride typically involves the reaction of 2-methylpiperidine with 2-phenylpropanal under acidic conditions. The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a strong acid such as hydrochloric acid to facilitate the formation of the iminium ion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the synthesis. The final product is typically purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
(1Z)-2-Methyl-1-(2-phenylpropylidene)piperidin-1-ium chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the iminium ion back to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced amines, and substituted piperidine derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(1Z)-2-Methyl-1-(2-phenylpropylidene)piperidin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of (1Z)-2-Methyl-1-(2-phenylpropylidene)piperidin-1-ium chloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A simpler structure with a wide range of applications in organic synthesis and medicinal chemistry.
Piperine: An alkaloid found in black pepper with known antioxidant and anti-inflammatory properties.
Piperacillin: A penicillin antibiotic used to treat bacterial infections.
Uniqueness
(1Z)-2-Methyl-1-(2-phenylpropylidene)piperidin-1-ium chloride stands out due to its unique structural features, which confer specific reactivity and potential biological activities
Propiedades
Número CAS |
63776-15-8 |
|---|---|
Fórmula molecular |
C15H22ClN |
Peso molecular |
251.79 g/mol |
Nombre IUPAC |
2-methyl-1-(2-phenylpropylidene)piperidin-1-ium;chloride |
InChI |
InChI=1S/C15H22N.ClH/c1-13(15-9-4-3-5-10-15)12-16-11-7-6-8-14(16)2;/h3-5,9-10,12-14H,6-8,11H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
WRNTYLHTVXFEGF-UHFFFAOYSA-M |
SMILES canónico |
CC1CCCC[N+]1=CC(C)C2=CC=CC=C2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Bicyclo[1.1.0]butan-2-yl)pyridine](/img/structure/B14483733.png)
